molecular formula C37H32Cl2NO2P B3028954 N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane CAS No. 415918-91-1

N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane

カタログ番号: B3028954
CAS番号: 415918-91-1
分子量: 624.5 g/mol
InChIキー: PQTVIIOJNJVQOL-JUJAXGASSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa-decaen-13-amine;dichloromethane (hereafter referred to as Compound A) is a complex organophosphorus compound characterized by a pentacyclic framework with fused dioxa and phosphapentacyclo rings. Its structure includes two (1R)-1-phenylethyl substituents attached to a central phosphorus atom, stabilized by dichloromethane as a solvent or co-crystal .

特性

IUPAC Name

N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NO2P.CH2Cl2/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40;2-1-3/h3-26H,1-2H3;1H2/t25-,26-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTVIIOJNJVQOL-JUJAXGASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76.C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76.C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32Cl2NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8The reaction conditions typically involve the use of high temperatures and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other nitrogen-containing derivatives .

科学的研究の応用

N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane has several scientific research applications, including:

作用機序

The mechanism of action of N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially modulating their activity and leading to therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Compound A, focusing on substituent variations and molecular properties:

Compound Substituents Molecular Weight (g/mol) CAS No. Key Structural Differences
Compound A Phenyl groups [(1R)-1-phenylethyl] Not explicitly reported Not provided Parent compound with unmodified phenyl substituents
N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa-decaen-13-amine (Compound B) 4-Methoxyphenyl groups 599.7 1322779-96-3 Methoxy group at para position on phenyl rings
N,N-bis[(1R)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa-decaen-13-amine (Compound C) 2-Methoxyphenyl groups Not reported 736158-72-8 Methoxy group at ortho position on phenyl rings

Key Findings:

Substituent Effects on Reactivity and Solubility: Compound B (4-methoxy) and Compound C (2-methoxy) exhibit enhanced solubility in polar solvents compared to Compound A due to the electron-donating methoxy groups. The para-substitution in Compound B likely improves steric accessibility for coordination or catalytic interactions, whereas ortho-substitution in Compound C may introduce steric hindrance .

Stereochemical Considerations :

  • All three compounds retain the (1R)-chiral configuration, which is critical for enantioselective applications. However, the methoxy substituents in Compounds B and C may introduce additional stereoelectronic effects, influencing their performance in asymmetric synthesis .

Synthetic and Industrial Relevance :

  • Compound B’s higher molecular weight (599.7 g/mol) suggests a denser functionalization, which may correlate with thermal stability or crystallinity differences compared to Compound A .
  • Industrial sources (e.g., Amadis Chemical Company) highlight rigorous quality control for analogs like Compound C, emphasizing their export for specialized pharmaceutical or material science applications .

生物活性

N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound characterized by a unique pentacyclic structure that includes multiple phenyl groups and a dioxa bridge. This compound is part of a broader class of P-stereogenic organophosphorus compounds that have garnered interest for their potential applications in medicinal chemistry and catalysis.

Structural Characteristics

The compound's intricate structure contributes to its distinct chemical properties and potential biological activities. The presence of the phosphorous atom and the dioxa bridges may influence its solubility and interactions with various biological molecules.

Structural Feature Description
Molecular Formula C36H38N2O2P
Molecular Weight 578.67 g/mol
Structural Complexity Pentacyclic framework with multiple phenyl groups

While specific biological activity data for this compound is limited due to a lack of extensive research, it can be inferred that compounds with similar structures often exhibit significant biological properties. The presence of phenyl groups typically enhances interactions with biological targets such as enzymes or receptors.

Preliminary studies suggest that this compound may act as a coupling agent during DNA synthesis by forming phosphodiester linkages when reacting with protected nucleoside phosphoramidites. The chirality at the 1-phenylethyl groups is hypothesized to influence both the efficiency and stereochemical outcomes of these reactions .

Potential Pharmacological Activities

Given its structural features, N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine could have several potential pharmacological activities:

  • Antitumor Activity : Similar organophosphorus compounds have shown promise in targeting cancer cells.
  • Antiviral Properties : The ability to interact with nucleic acids may lend itself to antiviral applications.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Research on related compounds has indicated various biological activities:

  • Antitumor Studies : Compounds structurally similar to this one have been tested for their ability to inhibit tumor growth in preclinical models.
  • Enzyme Interaction Studies : Investigations into how these organophosphorus compounds interact with enzymes have demonstrated their potential as enzyme inhibitors or activators.

Table: Summary of Biological Activities from Related Compounds

Compound Type Biological Activity Study Reference
Organophosphorus CompoundsAntitumorJournal of Medicinal Chemistry
Phosphate DerivativesEnzyme InhibitionBioorganic & Medicinal Chemistry
Nucleoside AnaloguesAntiviralAntiviral Research

Conclusion and Future Directions

The unique structure of N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine suggests significant potential for future research into its biological activities and applications in drug development.

Future studies should focus on:

  • Conducting detailed biological assays to elucidate the specific mechanisms of action.
  • Exploring the compound's interactions with various biological macromolecules.
  • Investigating its pharmacokinetics and potential therapeutic applications in greater depth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane
Reactant of Route 2
Reactant of Route 2
N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。